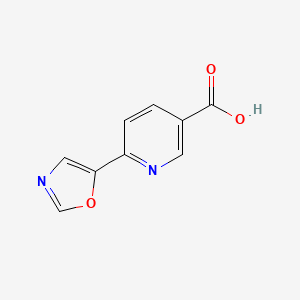

6-(Oxazol-5-yl)nicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6N2O3 |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

6-(1,3-oxazol-5-yl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)6-1-2-7(11-3-6)8-4-10-5-14-8/h1-5H,(H,12,13) |

InChI Key |

YRLJTCDDHRUEOT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C2=CN=CO2 |

Origin of Product |

United States |

The Enduring Legacy of Nicotinic Acid Derivatives in Chemical Biology

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridine (B92270) derivative with a rich history in human health and pharmacology. acs.orgsemanticscholar.orgchemistryjournal.netwikipedia.orgnih.gov Its vital role as a precursor to the coenzymes NAD and NADP underscores its importance in cellular metabolism and DNA repair. wikipedia.org Beyond its nutritional significance, nicotinic acid was the first lipid-lowering agent to be discovered and has been a cornerstone in the management of dyslipidemia for decades. wikipedia.org

The therapeutic potential of the nicotinic acid scaffold extends far beyond its lipid-modifying properties. ontosight.ai Its derivatives have been extensively explored and have shown a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and vasodilatory effects. acs.orgontosight.ai The pyridine ring of nicotinic acid is a key structural motif found in numerous drugs, vitamins, and other biologically active compounds. semanticscholar.org The versatility of the nicotinic acid framework has spurred the synthesis and investigation of a vast array of derivatives, with modifications at various positions of the pyridine ring leading to compounds with diverse pharmacological profiles, including antitubercular and anticancer activities. semanticscholar.orgchemistryjournal.netresearchgate.netresearchgate.net The continuous exploration of nicotinic acid derivatives highlights their enduring significance as a "privileged scaffold" in the design of new therapeutic agents. acs.org

Oxazole Moieties: Privileged Scaffolds in Modern Drug Discovery

The oxazole (B20620) ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is another cornerstone of medicinal chemistry. rsc.orgsemanticscholar.orgjournalajst.comtandfonline.com This structural motif is present in a multitude of natural products and synthetic pharmaceuticals, demonstrating a broad range of biological activities. nih.govderpharmachemica.commdpi.com The U.S. Food and Drug Administration (FDA) has approved over 20 drugs containing the oxazole nucleus for various clinical applications. rsc.orgrsc.org

The "privileged" status of the oxazole scaffold stems from its unique physicochemical properties. rsc.org The nitrogen and oxygen atoms within the ring can participate in various non-covalent interactions, such as hydrogen bonding, with biological targets like enzymes and receptors. semanticscholar.orgnih.govrsc.org This ability to engage in specific molecular interactions contributes to the diverse pharmacological effects observed in oxazole-containing compounds, which include antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. nih.govd-nb.info Furthermore, oxazoles are often used as bioisosteres for other heterocyclic rings like thiazoles and imidazoles, offering a means to fine-tune a molecule's pharmacokinetic and pharmacodynamic properties. rsc.orgacs.org The strategic incorporation of the oxazole moiety is a well-established strategy for enhancing the biological activity and drug-like properties of a lead compound. nih.gov

The Rationale for Investigating 6 Oxazol 5 Yl Nicotinic Acid

The deliberate fusion of the nicotinic acid and oxazole (B20620) scaffolds in 6-(Oxazol-5-yl)nicotinic acid presents a compelling case for in-depth scientific investigation. This molecular architecture combines the established biological relevance of nicotinic acid derivatives with the versatile and "privileged" nature of the oxazole ring. The oxazole ring in this compound is a bioisosteric replacement for the ethyl ester group in previously reported P2Y12 receptor antagonists, which were susceptible to hydrolysis. researchgate.netnih.gov

The Current Research Landscape and Unanswered Questions

Established Synthetic Pathways to the this compound Core Structure

The construction of the this compound scaffold, which features a pyridine (B92270) ring linked to an oxazole ring, can be achieved through several synthetic strategies. vulcanchem.com These methods often involve the careful assembly of heterocyclic components and the use of specific precursors to ensure the desired regiochemistry and yield.

Convergent and Divergent Synthetic Approaches for Heterocyclic Assembly

The synthesis of complex molecules like this compound and its analogs can be approached in two primary ways: convergent and divergent synthesis.

Divergent synthesis , on the other hand, starts from a common intermediate that is progressively modified to create a library of related compounds. For instance, a pre-functionalized nicotinic acid derivative could serve as a starting point. The oxazole ring could then be constructed onto the pyridine core, and subsequent modifications could be made to either the pyridine or the newly formed oxazole ring. This strategy is particularly useful for exploring the structure-activity relationship (SAR) of a compound class, as it allows for the systematic variation of different parts of the molecule from a single precursor. rsc.org

Strategic Precursors and Intermediate Synthesis for Core Formation

The formation of the this compound core relies on the availability of key precursors and the successful synthesis of crucial intermediates.

For the nicotinic acid (pyridine) portion , common starting materials include substituted pyridines that can be chemically modified to introduce the required carboxylic acid group. For example, 2-methyl-5-ethylpyridine can be oxidized to form nicotinic acid. beilstein-journals.org Another method involves the oxidation of 3-picoline. beilstein-journals.org The synthesis of the pyridine ring itself can be achieved through methods like the Hantzsch pyridine synthesis or the Guareschi–Thorpe condensation, which provide access to a variety of substituted pyridones that can be further elaborated. beilstein-journals.org

For the oxazole ring , various synthetic methods are available. One common approach is the Robinson-Gabriel synthesis, which involves the cyclization of an N-acyl-α-amino ketone. Another method is the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. The synthesis of substituted oxazoles can also be achieved from enamides. acs.org A particularly relevant method for forming the oxazole ring involves the cyclization of [(Pyridyl-3-yl-carbonyl)amino]acetic acid. sapub.org

The coupling of the pyridine and oxazole moieties is a critical step. This can be achieved through various cross-coupling reactions, such as the Suzuki-Miyaura reaction, which has been used for the synthesis of bromooxazole building blocks that can then be coupled with other fragments. researchgate.net Palladium- and copper-catalyzed reactions have also been developed for the regioselective synthesis of oxazole derivatives through cascade oxidative cyclization. rsc.org

| Precursor Type | Example Precursor | Resulting Fragment | Relevant Synthetic Methods |

| Pyridine Precursor | 2-methyl-5-ethylpyridine | Nicotinic Acid | Oxidation beilstein-journals.org |

| Pyridine Precursor | 3-picoline | Nicotinic Acid | Oxidation beilstein-journals.org |

| Oxazole Precursor | [(Pyridyl-3-yl-carbonyl)amino]acetic acid | 2-(Pyridin-3-yl)-1,3-oxazol-5(4H)-one | Cyclization sapub.org |

| Oxazole Precursor | N-acyl-α-amino ketone | Substituted Oxazole | Robinson-Gabriel Synthesis acs.org |

Reaction Optimization, Yield Enhancement, and Scalability Considerations

Optimizing reaction conditions is crucial for improving the yield and purity of this compound and its derivatives. Factors such as the choice of catalyst, solvent, temperature, and reaction time can significantly impact the outcome of the synthesis.

For instance, in the synthesis of nicotinic acid from 3-picoline, the use of different catalysts such as vanadium pentoxide on titanium dioxide can influence the efficiency of the oxidation. beilstein-journals.org Similarly, in the synthesis of oxazole derivatives, the choice of cyclization reagent and conditions is critical. The use of dehydrating agents like acetic anhydride (B1165640) in the cyclization of [(Pyridyl-3-yl-carbonyl)amino]acetic acid is a key parameter. sapub.org

Yield enhancement strategies often involve a systematic study of reaction parameters. For example, in the oxidation of nicotine (B1678760) to nicotinic acid using hydrogen peroxide, optimizing the temperature, reaction time, and concentration of the oxidizing agent has been shown to significantly increase the yield. jetir.org

Scalability is a major consideration for the industrial production of any compound. Processes that are efficient on a laboratory scale may not be feasible for large-scale synthesis. Key factors for scalability include the cost and availability of starting materials, the safety of the reaction conditions, and the ease of purification. For example, while some multi-step syntheses may provide high yields, a shorter, more convergent route might be more cost-effective on a larger scale. The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, can also improve scalability by reducing the number of purification steps and minimizing waste. researchgate.net

Functionalization and Derivatization Methodologies for Structure-Activity Exploration

To explore the structure-activity relationship (SAR) of this compound, chemists synthesize a variety of analogs by introducing different functional groups at specific positions on the molecule. researchgate.netgoogle.comnih.govresearchgate.net This allows for the investigation of how changes in the chemical structure affect the biological activity of the compound.

Regioselective Modification at the Oxazole Ring System

The oxazole ring offers several positions for modification. The reactivity of the different positions on the oxazole ring allows for regioselective functionalization. sapub.orgresearchgate.net

For example, 1,3-oxazol-5(4H)-ones are versatile intermediates that can be used to introduce substituents at the C4 position of the oxazole ring. sapub.org These compounds can react with various electrophiles and nucleophiles, allowing for the synthesis of a wide range of derivatives. researchgate.net The C2 and C5 positions of the oxazole ring can also be functionalized, often through metal-catalyzed cross-coupling reactions. acs.org

| Position on Oxazole Ring | Type of Modification | Example Reagents/Conditions |

| C4 | Arylidene formation | Aryl aldehyde, acetic acid, acetic anhydride sapub.org |

| C2/C5 | C-H functionalization | Palladium or copper catalysts acs.org |

Strategic Substituent Introduction on the Nicotinic Acid (Pyridine) Ring

The nicotinic acid (pyridine) ring also provides opportunities for modification to fine-tune the properties of the molecule. sapub.orgacs.orgacs.org Substituents can be introduced at various positions on the pyridine ring to alter its electronic properties, lipophilicity, and steric profile.

Common modifications include the introduction of halogen atoms, alkyl groups, or other functional groups. For example, 2-chloronicotinic acid is a common intermediate used in the synthesis of various derivatives. d-nb.info The introduction of substituents can be achieved through a variety of methods, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. The choice of method depends on the desired substituent and the existing functional groups on the pyridine ring.

The introduction of different substituents on the pyridine ring can have a significant impact on the biological activity of the resulting compounds. For example, in a series of (azolylphenyl)oxazolidinones, the placement of a cyano moiety on the azole ring led to analogs with interesting antibacterial activity. acs.org

| Position on Pyridine Ring | Type of Modification | Example Reagents/Conditions |

| C2 | Chlorination | Phosphorous oxychloride beilstein-journals.org |

| C2 | Amination | Reaction with amines d-nb.info |

| Various | Introduction of aryl or alkyl groups | Suzuki or other cross-coupling reactions |

By systematically applying these synthetic and derivatization strategies, researchers can generate a diverse library of this compound analogs for biological evaluation, ultimately leading to the identification of compounds with improved therapeutic properties.

Derivatization of the Carboxylic Acid Moiety for Probe Development or Enhanced Interaction

The carboxylic acid group of this compound and its analogs is a key functional handle for derivatization, enabling the development of molecular probes and enhancing interactions with biological targets. The inherent polarity and hydrogen-bonding capabilities of the carboxylic acid group, along with its ability to coordinate with metal ions, make it a focal point for chemical modification. dovepress.comnih.gov

Research into nicotinic acid analogs has shown that the carboxylate group is often essential for binding to enzyme active sites. For instance, it can form a coordinate bond with zinc ions within the active site of enzymes like carbonic anhydrase III. researchgate.net This interaction is a critical determinant of the inhibitory activity of these compounds. Modifications of the carboxylic acid can therefore be used to fine-tune this binding affinity and specificity.

One common derivatization strategy involves the conversion of the carboxylic acid to esters or amides. These modifications can alter the compound's physicochemical properties, such as lipophilicity and cell permeability, which is crucial for the development of effective biological probes. For example, the synthesis of various nicotinic acid derivatives, including amides and esters, has been pursued to generate compounds with potential anti-inflammatory activity. nih.gov

A significant challenge with simple ester derivatives, such as ethyl esters, is their susceptibility to hydrolysis by esterases in vivo, leading to high clearance rates. nih.gov To overcome this metabolic instability, bioisosteric replacement of the ester functionality is a widely used strategy in medicinal chemistry. nih.govresearchgate.netacs.org In the context of nicotinic acid derivatives, 5-alkyl-1,3-oxazoles have been successfully employed as bioisosteres for alkyl esters. nih.gov This replacement was guided by shape and electrostatic similarity, resulting in compounds that retained the desired sub-micromolar potency as P2Y12 receptor antagonists while exhibiting improved metabolic stability. nih.govresearchgate.net Structure-activity relationship (SAR) studies have highlighted that a correctly positioned alkyl group on the oxazole ring and a strong hydrogen bond acceptor are necessary for effective binding. nih.gov

The development of molecular probes often requires the introduction of reporter groups, such as fluorescent labels. The carboxylic acid moiety is an ideal attachment point for such labels, typically through the formation of an amide bond. For instance, fluorescent labeling agents like 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) or 9-fluorenylmethoxycarbonylchloride (FMOC) are commonly used to derivatize carboxylic acids or amines for detection in biological systems. csic.es

Table 1: Bioisosteric Replacement of Esters in Nicotinic Acid Analogs

| Original Functional Group | Bioisosteric Replacement | Rationale | Outcome | Reference |

|---|---|---|---|---|

| Ethyl Ester | 5-Ethyl-1,3-oxazole | Shape and electrostatic similarity; improved metabolic stability. | Retained sub-micromolar potency; lower in vivo clearance. | nih.govresearchgate.net |

| Amide | 1,2,3-Triazole | Mimic hydrogen bonding patterns; enhance potency. | Increased potency in Vif antagonist. | nih.gov |

Advanced Synthetic Techniques and Emerging Methodologies in Heterocyclic Synthesis.nih.gov

The synthesis of complex heterocyclic scaffolds like this compound is continuously evolving, with a focus on improving efficiency, sustainability, and access to novel derivatives. Advanced techniques such as flow chemistry, modern metal-catalyzed cross-coupling reactions, and electro- and photocatalytic methods are at the forefront of this evolution.

Applications of Flow Chemistry for Continuous Synthesis of this compound Derivatives

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing for the synthesis of heterocyclic compounds. vapourtec.com By performing reactions in a continuously flowing stream through a reactor, this technology allows for enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety. vapourtec.comacs.org The high surface-area-to-volume ratio in microreactors enables efficient heat transfer, making it possible to safely conduct highly exothermic reactions or to use superheated solvents to accelerate slow reactions. vapourtec.com

Table 2: Advantages of Flow Chemistry in Heterocyclic Synthesis

| Feature | Benefit | Example Application | Reference |

|---|---|---|---|

| Enhanced Heat & Mass Transfer | Improved reaction control, safety, and yield. | Handling of exothermic lithiation reactions without cryogenics. | vapourtec.com |

| Precise Residence Time Control | High selectivity and minimization of byproducts. | Trapping of highly reactive intermediates. | vapourtec.com |

| Miniaturization | Increased safety, especially with hazardous materials. | Safe handling of toxic gases like carbon monoxide. | vapourtec.com |

| Scalability | Facile scale-up from lab to production quantities. | Continuous flow synthesis of dapagliflozin, reducing time from 26 h to 43 min. | acs.org |

Metal-Catalyzed Cross-Coupling Reactions in Oxazole and Pyridine Functionalization

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of heterocyclic systems like pyridines and oxazoles. eie.gracs.orgmdpi.com Reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings allow for the precise formation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of the this compound core and the introduction of diverse substituents. eie.gracs.org

Palladium- and nickel-based catalysts are most commonly employed. eie.gracs.org For instance, the Suzuki-Miyaura coupling, which joins an organoboron reagent with an organic halide, is widely used for aryl-aryl bond formation in the synthesis of complex heterocycles. mdpi.com The Negishi coupling, utilizing organozinc reagents, is also highly effective and often exhibits excellent chemoselectivity, allowing for the coupling of alkyl groups to heterocyclic cores. acs.org A highly chemoselective Negishi cross-coupling has been reported for the alkylation of a bromopyridine derivative, leaving a stannyl (B1234572) group intact for subsequent Stille coupling. acs.org

Direct arylation is another powerful strategy that avoids the pre-functionalization required for traditional cross-coupling reactions. Palladium-catalyzed direct C-H arylation of oxazoles has been developed with high regioselectivity at either the C-2 or C-5 position, controlled by the choice of phosphine (B1218219) ligand and solvent. organic-chemistry.org This allows for the direct attachment of aryl or heteroaryl groups to the oxazole ring, providing a convergent and atom-economical route to substituted oxazoles.

Table 3: Key Cross-Coupling Reactions for Pyridine and Oxazole Synthesis

| Reaction Name | Catalyst (Typical) | Coupling Partners | Application | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium | Organoboron Reagent + Organic Halide/Triflate | Aryl-aryl bond formation in synthesis of quinoline (B57606) and oxadiazole derivatives. | mdpi.com |

| Negishi | Palladium/Nickel | Organozinc Reagent + Organic Halide/Triflate | Chemoselective alkylation of pyridines and oxazoles. | acs.org |

| Stille | Palladium | Organostannane + Organic Halide/Triflate | Used in sequential couplings following a Negishi reaction. | acs.org |

Electrosynthetic and Photocatalytic Approaches for Novel Derivatizations

In recent years, electrosynthesis and photocatalysis have emerged as powerful and sustainable alternatives to traditional synthetic methods for heterocyclic chemistry. oup.combeilstein-journals.org These techniques often proceed under mild conditions, avoid the use of harsh reagents, and can provide access to unique reactivity patterns.

Electrosynthesis utilizes electric current to drive chemical reactions. oup.com The electrochemical synthesis of polysubstituted oxazoles from simple ketones and acetonitrile (B52724) has been reported, proceeding at room temperature without the need for an external chemical oxidant. organic-chemistry.org This method involves a Ritter-type reaction followed by an oxidative cyclization. organic-chemistry.orgresearchgate.net The selectivity of electrochemical reactions can often be tuned by controlling the applied potential and the electrode material, offering a high degree of control. vapourtec.com Both direct electrolysis, where the substrate reacts at the electrode surface, and indirect electrolysis, which uses a redox mediator, are employed for heterocyclic synthesis. oup.com

Photocatalysis uses visible light to activate a catalyst, which then initiates the desired chemical transformation. beilstein-journals.org This strategy has been applied to the C-H functionalization of nitrogen heterocycles. conicet.gov.ar One approach involves a redox-active protecting group on the nitrogen atom, which, upon activation by a photocatalyst, triggers a radical-mediated cascade to functionalize the heterocycle. conicet.gov.ar Photocatalytic methods have also been combined with transition metal catalysis in dual catalytic systems. For example, the combination of an iridium-based photosensitizer and a nickel catalyst has been used for C-S cross-coupling reactions. beilstein-journals.org Furthermore, photocatalysis enables the generation of reactive intermediates like ketyl radicals from ketones or C(sp³)-centered radicals from carboxylic acid derivatives, which can then be used in various bond-forming reactions. beilstein-journals.org

Systematic Elucidation of Pharmacophoric Elements in this compound Analogues

The core structure of this compound features a pyridine ring, which acts as a central scaffold, a hydrogen-bond-accepting oxazole ring, and a carboxylic acid group. mdpi.comresearchgate.net The arrangement and properties of these pharmacophoric elements are crucial for biological activity. Studies on related analogues have shown that the oxazole ring can serve as a successful bioisostere for other chemical groups, such as ethyl esters, to improve metabolic stability while retaining potency. nih.govresearchgate.net

The biological activity of this compound analogues can be significantly modulated by the introduction of various substituents on both the pyridine and oxazole rings. This allows for the fine-tuning of potency and selectivity across a range of biological targets, including receptors and enzymes involved in inflammation, cancer, and microbial infections. mdpi.comresearchgate.netnih.gov

Research into 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as P2Y12 receptor antagonists has provided specific insights. nih.gov In this context, the oxazole moiety was used as a bioisosteric replacement for a metabolically vulnerable ethyl ester group. The study found that the nature of the alkyl substituent at the 5-position of the oxazole ring was critical for maintaining antagonist potency. nih.gov

Key findings from these studies include:

Oxazole Substitution : The replacement of a metabolically weak ethyl ester with a 5-alkyl-oxazole ring successfully maintained sub-micromolar potency against the P2Y12 receptor. nih.gov Specifically, 5-methyl and 5-ethyl-oxazole bioisosteres were effective, indicating that a correctly positioned, small alkyl group is a necessary structural motif for binding. nih.govresearchgate.net

Pyridine Ring Substitution : The presence of an amino group at the 6-position of the nicotinic acid core is a feature of the P2Y12 antagonists studied. nih.gov In other nicotinic acid derivatives, substitutions have been shown to impart anti-inflammatory and antimicrobial activities. nih.govnih.gov For example, the introduction of bulky or halogen-containing groups on pyridine derivatives has been shown to decrease antiproliferative activity, whereas groups capable of hydrogen bonding, such as -OH or -NH2, can enhance it. mdpi.com

Carboxylic Acid Moiety : While the primary focus of some studies was on analogues where the carboxylic acid was modified (e.g., into esters or amides), the acidic functionality itself is a common feature in many biologically active molecules and can be crucial for target interaction, for instance, by forming salt bridges with basic residues in a binding pocket. acs.org

The following table summarizes the structure-activity relationships for a series of 6-amino-nicotinic acid analogues where an ethyl ester was replaced by various oxazole-based groups, targeting the P2Y12 receptor.

| Compound | R Group (on Oxazole) | Biological Target | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Parent Ester | - | P2Y12 Receptor | Sub-micromolar | nih.gov |

| Oxazole Analogue 1 | Methyl | P2Y12 Receptor | Sub-micromolar | nih.gov |

| Oxazole Analogue 2 | Ethyl | P2Y12 Receptor | Sub-micromolar | nih.gov |

Stereochemistry, the three-dimensional arrangement of atoms and functional groups, plays a pivotal role in molecular recognition by biological targets. The specific orientation of substituents can dramatically affect a molecule's binding affinity and efficacy. For a molecule to be biologically active, it must fit precisely into its target binding site, a process that is highly sensitive to stereochemical configuration. ethernet.edu.et

In the context of this compound analogues, the introduction of chiral centers would result in stereoisomers (enantiomers or diastereomers). While specific studies detailing the stereochemical influences for this exact scaffold were not present in the provided search results, it is a fundamental principle in medicinal chemistry that different stereoisomers of a chiral compound often exhibit different biological activities. For instance, in studies of other heterocyclic compounds, such as κ opioid receptor antagonists, the stereochemistry at multiple chiral centers was found to be critical for both potency and selectivity. nih.gov Therefore, if substituents introduced onto the this compound framework create chirality, it would be essential to separate and evaluate the individual isomers to understand the optimal geometry for target interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

QSAR is a computational modeling method used to find statistically significant correlations between the chemical structure of compounds and their biological activity. mdpi.comslideshare.net These models are indispensable tools in modern drug discovery, helping to predict the activity of new compounds and to understand the molecular properties that drive biological effects. nih.gov

The development of a robust QSAR model is a critical, multi-step process designed to ensure statistical quality and predictive power. nih.gov

Key Steps in QSAR Model Development:

Data Set Preparation : A diverse set of compounds with known biological activities is compiled. This dataset is then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive ability on new compounds. biointerfaceresearch.comdergipark.org.tr

Descriptor Calculation : Molecular descriptors, which are numerical values representing the physicochemical properties of the molecules, are calculated. These can include 2D descriptors (e.g., topological indices, atom counts) and 3D descriptors (e.g., steric and electronic fields). slideshare.netbiointerfaceresearch.com

Model Generation : Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create a mathematical equation that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable). dergipark.org.trresearchgate.net

Model Validation : Rigorous validation is performed to assess the model's reliability and predictive capacity. nih.govmdpi.com

Internal Validation : Techniques like leave-one-out cross-validation (LOO-CV) are used to check the model's internal consistency and robustness, yielding a cross-validation coefficient (Q²). dergipark.org.tr

External Validation : The model's ability to predict the activity of the compounds in the external test set (which was not used in model creation) is evaluated. The predictive correlation coefficient (R²_pred) is a key metric here. mdpi.com

Applicability Domain Definition : The model's applicability domain is defined to specify the chemical space in which it can make reliable predictions. This prevents the use of the model for compounds that are too different from the training set. nih.govdergipark.org.tr

A model is generally considered predictive if it meets certain statistical criteria, such as high values for the squared correlation coefficient (R²) and the cross-validation coefficient (Q²), and demonstrates good predictive power on the external test set. mdpi.comnih.gov

Once a QSAR model is developed and validated, it becomes a powerful tool for the rational design and optimization of new compounds. nih.govnih.gov Its primary application is in virtual screening, where the model is used to predict the biological activity of a large library of virtual or yet-to-be-synthesized compounds. dergipark.org.tr This process allows researchers to prioritize the synthesis of candidates that are predicted to be most active, thereby saving significant time and resources. mdpi.com

Furthermore, the descriptors included in the QSAR equation provide valuable insights into the key molecular features that influence activity. For example, if a model indicates that higher lipophilicity (e.g., a higher LogP value) is correlated with better activity, chemists can focus on synthesizing analogues with more lipophilic substituents. slideshare.net In 3D-QSAR studies, the models generate contour maps that visualize regions around the molecule where steric bulk, positive or negative electrostatic charges would be favorable or unfavorable for activity, providing direct guidance for structural modification. nih.gov

Structure-Mechanism Relationship Delineation

While SAR describes what structural features are important for activity, Structure-Mechanism Relationship (SMR) studies aim to elucidate how these features produce a biological effect at a molecular level. This involves understanding the specific interactions between the ligand and its biological target.

For analogues of this compound, mechanistic insights have been gained through a combination of SAR and computational chemistry. In the study of P2Y12 receptor antagonists, ab initio calculations were used to support the experimental SAR findings. nih.gov These calculations suggested that a strong hydrogen bond acceptor (the oxazole ring) and a correctly positioned alkyl substituent were essential structural motifs for binding to the receptor. nih.govresearchgate.net This delineates a direct link between specific structural elements and the binding mechanism.

Molecular docking is another powerful computational technique used to explore the SMR. nih.govnih.gov By simulating the binding of a ligand into the three-dimensional structure of its target protein, docking can predict the binding pose and identify key intermolecular interactions, such as:

Hydrogen bonds

Hydrophobic interactions

Electrostatic interactions

Pi-pi stacking

These predicted binding modes can explain the observed SAR. For example, docking could reveal why a methyl group at a certain position enhances activity (by fitting into a small hydrophobic pocket) while a larger group decreases activity (due to a steric clash). Such studies provide a rational basis for the observed biological data and guide the design of new analogues with improved target engagement. nih.govnih.gov

Identification and Validation of Biological Targets for this compound

The biological targets of this compound are being elucidated through research into its parent compound, nicotinic acid, and related derivatives. While nicotinic acid itself is known to act on the G protein-coupled receptor GPR109A, studies on derivatives structurally similar to this compound have identified other potential targets, including enzymes and other GPCRs. nih.govnih.gov

For instance, research into 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids, which share the core nicotinic acid scaffold and an oxazole substituent, has pointed to the P2Y12 receptor as a significant biological target. researchgate.net The P2Y12 receptor is a crucial GPCR involved in platelet aggregation. researchgate.net Furthermore, other derivatives of nicotinic acid have been identified as inhibitors of key metabolic enzymes, such as α-amylase and α-glucosidase, suggesting a potential role in carbohydrate metabolism. unimi.it These findings indicate that the biological activity of this compound may be multifaceted, involving interactions with multiple protein classes.

Receptor Binding Assays and Affinity Profiling for G-Protein Coupled Receptors (GPCRs) and other Receptor Classes

G-Protein Coupled Receptors (GPCRs) are a major class of cell surface receptors that mediate a wide range of physiological processes by transmitting extracellular signals into the cell. indigobiosciences.com Receptor binding assays are fundamental in determining the affinity of a ligand, such as this compound, for a specific receptor. These assays measure parameters like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which quantify the ligand's binding potency.

While specific binding data for this compound is not extensively documented, research on analogous compounds provides valuable insights. A study focusing on 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids demonstrated their antagonist activity at the P2Y12 receptor, a key GPCR in thrombosis. researchgate.net The replacement of a metabolically vulnerable ethyl ester group with 5-alkyl-oxazole bioisosteres successfully retained sub-micromolar potency. researchgate.net

| Compound/Bioisostere | Target Receptor | Activity | Potency (IC50) |

| 5-methyl-oxazole derivative | P2Y12 | Antagonist | Sub-micromolar |

| 5-ethyl-oxazole derivative | P2Y12 | Antagonist | Sub-micromolar |

This table presents data on compounds analogous to this compound, highlighting the potential for this structural class to interact with GPCRs like the P2Y12 receptor. researchgate.net

Enzyme Inhibition Kinetics and Characterization of Inhibitory Mechanisms

Enzyme inhibition is a critical mechanism of action for many therapeutic agents. Kinetic studies are employed to characterize how a compound affects an enzyme's activity, determining its potency (IC50) and its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). wikipedia.orglibretexts.org A noncompetitive inhibitor binds to a site other than the enzyme's active site, reducing the enzyme's activity regardless of substrate concentration. unimi.itlibretexts.org

Recent studies have revealed that certain nicotinic acid derivatives can function as potent inhibitors of α-amylase and α-glucosidase, enzymes critical for carbohydrate digestion and glucose absorption. unimi.it Mechanistic investigations showed that the most promising of these derivatives acted through a noncompetitive inhibition mechanism for both enzymes. unimi.it This is a significant finding, as noncompetitive inhibition is not overcome by increasing substrate concentrations. nih.gov

| Compound Derivative | Target Enzyme | IC50 (µM) | Inhibition Mechanism |

| Nicotinic acid derivative 8 | α-amylase | 20.5 | Noncompetitive |

| Nicotinic acid derivative 44 | α-amylase | 58.1 | Noncompetitive |

| Nicotinic acid derivative 35 | α-glucosidase | 32.9 | Noncompetitive |

| Nicotinic acid derivative 39 | α-glucosidase | 26.4 | Noncompetitive |

This table summarizes the inhibitory activity of novel nicotinic acid derivatives against key carbohydrate-metabolizing enzymes. The data indicates a noncompetitive mechanism of action. unimi.it

Protein-Ligand Interaction Studies utilizing Biophysical Techniques (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

To fully understand the interaction between a ligand and its biological target, biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are indispensable.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. malvernpanalytical.com A single ITC experiment can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding event without the need for labeling. malvernpanalytical.comwikipedia.org This information is crucial for understanding the driving forces behind the molecular recognition process. nih.gov

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique that monitors the binding of an analyte flowing over a ligand immobilized on a sensor chip. nih.govnih.gov SPR provides not only equilibrium data (binding affinity) but also kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff). nih.gov This kinetic information is vital for optimizing drug-target residence time, a key factor in a compound's efficacy.

While specific ITC or SPR studies for this compound are not prominently available, applying these techniques to its identified targets, such as the P2Y12 receptor or α-amylase, would be a logical next step to precisely quantify the binding thermodynamics and kinetics that govern its biological activity.

| Biophysical Technique | Key Parameters Measured | Significance |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Provides a complete thermodynamic profile of the binding interaction, revealing the forces driving complex formation. malvernpanalytical.commdpi.com |

| Surface Plasmon Resonance (SPR) | Association Rate (kon), Dissociation Rate (koff), Binding Affinity (Kd) | Offers real-time kinetic data, crucial for understanding how quickly a compound binds and releases from its target. nih.govnih.gov |

This table outlines the key biophysical techniques and the essential parameters they provide for characterizing protein-ligand interactions.

Analysis of Downstream Signaling Pathway Modulation

Beyond direct binding to a target, it is crucial to analyze how a compound modulates the subsequent intracellular signaling pathways. This provides a more complete picture of its cellular mechanism of action and functional consequences.

Cellular Assay Development for Pathway Activity and Functional Readouts

Cellular assays are essential tools for measuring the functional consequences of a compound's interaction with its target in a biological context. nih.gov For GPCR targets like GPR109A, which is targeted by the parent compound nicotinic acid, assays often measure changes in the levels of second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Nicotinic acid's action on GPR109A leads to a downregulation of cAMP. nih.gov

Functional assays can be developed using reporter gene technology, where the activation of a signaling pathway leads to the expression of a reporter protein like luciferase. indigobiosciences.com The amount of light produced provides a sensitive measure of receptor activity. indigobiosciences.com For a target like the P2Y12 receptor, functional readouts could include platelet aggregation assays to directly measure the physiological outcome of receptor antagonism.

Gene Expression and Proteomic Analysis in Response to Compound Exposure in Cellular Systems

To gain a global understanding of a compound's cellular effects, researchers utilize high-throughput techniques like gene expression profiling (microarrays) and proteomics. These methods reveal large-scale changes in messenger RNA (mRNA) and protein levels following compound exposure.

Studies on the parent compound, nicotinic acid (niacin), have shown that it significantly alters gene expression in various tissues. nih.gov For example, in a mouse bladder cancer model, nicotinamide (B372718) (the active form of nicotinic acid) was found to modulate the expression of 893 genes, with network analysis pointing to the regulation of the Myc oncogenic signature as a key preventive mechanism. plos.org In Streptococcus pneumoniae, niacin exposure elevates the expression of genes involved in its transport and utilization. nih.gov Proteomic analyses, which study the entire set of proteins in a cell or tissue, can further identify novel biological pathways affected by a compound. nih.govnih.govmdpi.com Such analyses for this compound would be critical to map its specific impact on cellular protein networks and gene regulation.

Mechanistic Studies in In Vitro Cellular Models

Comprehensive searches of scientific literature and biomedical databases have revealed a significant lack of published research on the specific molecular and cellular mechanisms of action for the compound this compound. While extensive research exists for nicotinic acid (niacin) and various other oxazole derivatives, studies focusing specifically on the title compound's effects in in vitro cellular models are not available in the public domain.

General studies on related structures, such as oxazole-substituted pyridines and other nicotinic acid derivatives, have explored a range of biological activities, including potential anticancer and anti-inflammatory effects. nih.govnih.gov For instance, derivatives of nicotinic acid have been synthesized and evaluated for their anti-inflammatory properties in macrophage cell lines, and various oxazole compounds have been studied for their cytotoxic effects on cancer cell lines. nih.govd-nb.infonih.gov However, these findings are not directly applicable to this compound.

There is no available scientific literature detailing mechanistic investigations of this compound in either primary cell cultures or established cell lines. Research on nicotinic acid itself shows it can influence cellular processes like NAD+ metabolism and autophagy in cancer cell lines such as HCT116 human colon cancer cells. nih.govoncotarget.comnih.gov Furthermore, various other novel nicotinic acid derivatives have been assessed for their effects on cell viability and inflammatory markers in cell lines like RAW 264.7 macrophages. nih.gov Similarly, diverse oxazole-containing molecules have been tested for cytotoxicity against cell lines including MDA-MB-231 (human breast cancer), PANC-1 (human pancreatic cancer), and various human ovarian carcinoma cell lines (A2780/S and A2780/R). nih.govresearchgate.net

Despite the use of these and other cellular models to probe the activity of structurally related compounds, no such data has been published for this compound. Therefore, no data tables on its effects on cell viability, proliferation, or specific molecular pathways can be presented.

The scientific literature contains no evidence of this compound being investigated using co-culture or 3D cell culture systems. These advanced in vitro models are increasingly used to study complex biological interactions, such as tumor microenvironment dynamics or fibrotic processes. mdpi.commdpi.com For example, studies on other compounds have utilized co-culture models to investigate immune cell interactions with cancer cells or 3D spheroids to better mimic in vivo tumor responses to therapeutics. mdpi.com However, the application of these sophisticated cellular systems to elucidate the biological activity of this compound has not been reported.

Computational Chemistry and Cheminformatics Approaches

Molecular Docking and Dynamics Simulations for Ligand-Target Complex Prediction

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as a derivative of 6-(oxazol-5-yl)nicotinic acid, might bind to its protein target and to understand the dynamic nature of this interaction. These methods are crucial for elucidating the structural basis of molecular recognition.

Molecular docking is employed to predict the preferred orientation of a ligand when bound to a target protein, forming a stable complex. This technique is instrumental in understanding the binding modes of this compound derivatives. For instance, in the context of developing antagonists for the P2Y12 receptor, a key target in antiplatelet therapies, docking studies can reveal how these compounds situate themselves within the receptor's binding pocket. nih.govresearchgate.net

Key interactions often observed in docking studies with nicotinic acid derivatives include hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking. nih.gov For the this compound scaffold, the nitrogen atoms in the pyridine (B92270) and oxazole (B20620) rings, along with the carboxylic acid group, are potential hydrogen bond acceptors and donors. The aromatic rings contribute to hydrophobic and aromatic interactions. Docking studies on related 6-aminonicotinate-based P2Y12 antagonists have highlighted the importance of key amino acid residues such as Tyr105, His187, Arg256, and Tyr259 in forming crucial hydrogen bond and hydrophobic interactions. nih.gov

The predicted binding affinity, often expressed as a docking score (in kcal/mol), provides an estimation of the ligand's potency. Lower (more negative) scores generally indicate a higher predicted binding affinity.

Table 1: Representative Predicted Interactions and Docking Scores for Nicotinic Acid Derivatives in Target Active Sites

| Compound Scaffold | Target Protein | Key Interacting Residues (Predicted) | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| Nicotinic Acid Acylhydrazone | E. coli Nitroreductase | LYS74, LYS14, GLU165, THR41, ARG121, ASN117 | -8.5 |

| 6-Aminonicotinate Derivative | P2Y12 Receptor | Tyr105, His187, Arg256, Tyr259 | -9.2 |

Note: The data in this table is illustrative and compiled from studies on various nicotinic acid derivatives to represent the type of information obtained from molecular docking studies.

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for understanding the conformational flexibility of both the this compound derivatives and the target protein upon binding. nih.gov

These simulations can reveal how the ligand adapts its conformation within the binding site and how the protein structure responds to the presence of the ligand. This "induced fit" phenomenon is critical for a stable and high-affinity interaction. For P2Y12 receptor antagonists, MD simulations have been used to validate the stability of the docked poses and to analyze the dynamic behavior of the ligand-receptor complex. nih.govjppres.com Key metrics from MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), help assess the stability of the complex and the flexibility of different protein regions, respectively. jppres.com

Virtual Screening and In Silico Library Design for Novel Active Scaffolds

Virtual screening and in silico library design are powerful cheminformatics approaches that enable the rapid screening of large compound libraries and the rational design of new molecules with desired biological activities.

Virtual screening can be broadly categorized into two approaches: ligand-based and structure-based.

Ligand-based virtual screening (LBVS) is utilized when the three-dimensional structure of the target is unknown, but a set of active molecules has been identified. This method relies on the principle that molecules with similar structures are likely to have similar biological activities. Techniques such as pharmacophore modeling and shape similarity are employed to screen databases for compounds that share the key chemical features of the known active molecules. jppres.com

Structure-based virtual screening (SBVS) is employed when the 3D structure of the target protein is available. nih.gov This approach involves docking a large library of compounds into the target's active site and ranking them based on their predicted binding affinities. nih.gov For the this compound scaffold, SBVS can be used to screen for new derivatives that are predicted to bind strongly to a target like the P2Y12 receptor. nih.gov

The insights gained from molecular modeling and screening can be applied to the rational design of novel derivatives. A key strategy in this regard is bioisosteric replacement, where a functional group in a molecule is replaced by another group with similar physical or chemical properties to enhance the compound's activity, selectivity, or pharmacokinetic properties.

A notable example is the design of 5-alkyl-1,3-oxazole derivatives of 6-aminonicotinic acids as bioisosteres for alkyl esters. researchgate.net In a series of ethyl nicotinate (B505614) P2Y12 antagonists, the ethyl ester group was identified as a potential metabolic liability due to hydrolysis. researchgate.net Using shape and electrostatic similarity matching, a 5-alkyl-oxazole ring was identified as a suitable bioisostere for the ethyl ester functionality. researchgate.net This replacement was successful in retaining the sub-micromolar potency of the parent compounds while aiming to improve metabolic stability. researchgate.net

Table 2: Bioisosteric Replacement Strategy for Nicotinic Acid Derivatives

| Original Functional Group | Bioisosteric Replacement | Rationale | Predicted Outcome |

|---|---|---|---|

| Ethyl Ester | 5-Alkyl-Oxazole | Improve metabolic stability by replacing a hydrolyzable ester. Maintain shape and electrostatic properties for receptor binding. | Retention of potency with improved pharmacokinetic profile. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations provide valuable information about the distribution of electrons, molecular orbital energies, and the reactivity of a compound.

For this compound and its derivatives, DFT calculations can be used to determine properties such as:

Molecular Electrostatic Potential (MESP): This maps the electrostatic potential onto the electron density surface of the molecule, identifying regions that are electron-rich (negative potential, prone to electrophilic attack) and electron-poor (positive potential, prone to nucleophilic attack). For nicotinic acid derivatives, the oxygen atoms of the carboxyl group and the nitrogen atom of the pyridine ring are typically electron-rich regions.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

These quantum chemical descriptors can be correlated with the biological activity of the compounds and can guide the design of new derivatives with optimized electronic properties for enhanced target interaction. nih.gov

Table 3: Calculated Electronic Properties of Nicotinic Acid Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 6-Methyl Nicotinic Acid | -7.21 | -1.77 | 5.44 |

Note: This data is illustrative, based on DFT calculations for related nicotinic acid structures, to demonstrate the type of information generated. frontiersin.org

Analysis of Electronic Properties and Molecular Orbital Interactions

The electronic properties of a molecule are fundamental to its reactivity, stability, and intermolecular interactions. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to model these characteristics with high accuracy. For this compound, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a smaller gap suggests higher reactivity and polarizability. In a molecule like this compound, the HOMO is typically distributed across the electron-rich oxazole and pyridine rings, while the LUMO is often localized over the electron-withdrawing carboxylic acid group and the pyridine ring.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. For this compound, the MEP map would show negative potential (red and yellow regions) around the electronegative nitrogen and oxygen atoms of the pyridine, oxazole, and carboxylic acid groups, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be observed around the hydrogen atoms, highlighting areas prone to nucleophilic attack. dergipark.org.tr This analysis is crucial for understanding how the molecule might interact with biological targets like enzymes or receptors. researchgate.net

Table 1: Hypothetical Electronic Properties of this compound calculated via DFT Calculated at the B3LYP/6-311+G(d,p) level of theory, analogous to studies on similar nicotinic acid derivatives.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |

Prediction of Spectroscopic Signatures for Structural Elucidation of Hypothetical Compounds

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for the structural elucidation of newly synthesized or hypothetical compounds. doaj.org DFT calculations can accurately predict vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

By calculating the harmonic frequencies of this compound and its hypothetical derivatives, a theoretical IR spectrum can be generated. This computed spectrum can be compared with experimental data to confirm the presence of key functional groups, such as the C=O stretch of the carboxylic acid, the C=N and C=C stretches of the pyridine and oxazole rings, and the O-H stretch. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and correlated with experimental spectra to confirm the precise arrangement of atoms within the molecule. researchgate.net This predictive capability is especially useful in distinguishing between potential isomers or in confirming the outcome of a complex synthetic reaction.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Data Type | Functional Group / Proton | Predicted Value (DFT) | Expected Experimental Value |

| IR (cm⁻¹) | Carboxylic Acid C=O | 1715 cm⁻¹ | ~1700-1725 cm⁻¹ |

| Pyridine/Oxazole C=N | 1605 cm⁻¹ | ~1590-1615 cm⁻¹ | |

| ¹H NMR (ppm) | Carboxylic Acid -OH | 12.5 ppm | ~12.0-13.0 ppm |

| Pyridine H-2 | 9.1 ppm | ~9.0-9.2 ppm | |

| Oxazole H-2' | 8.4 ppm | ~8.3-8.5 ppm | |

| ¹³C NMR (ppm) | Carboxylic Acid C=O | 168 ppm | ~165-170 ppm |

Cheminformatics Analysis of Related Chemical Spaces

Cheminformatics applies computational methods to analyze and organize chemical information, enabling the systematic exploration of large collections of compounds. For a scaffold like this compound, cheminformatics tools are essential for understanding its position within the broader chemical space and for designing novel analogs with improved properties. chemrxiv.org

Scaffold Hopping and Bioisosteric Replacements Strategies

Scaffold hopping is a powerful drug design strategy that involves replacing the core molecular framework (scaffold) of a known active compound with a structurally different one, while preserving the essential interactions with the biological target. nih.govdtic.mil This technique is used to discover novel chemotypes with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. nih.govniper.gov.in For this compound, a scaffold hopping approach might involve replacing the oxazolyl-pyridine core with, for example, a benzothiazole, an indazole, or other bicyclic systems that maintain a similar 3D arrangement of key pharmacophoric features. unipa.it

Bioisosterism is a related strategy that involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, leading to similar biological activity. estranky.sk This approach is widely used to address issues like metabolic instability or toxicity. The oxazole ring itself can be considered a bioisostere of other functional groups, such as esters or amides, a replacement that can improve metabolic stability. tandfonline.comscilit.com In the context of this compound, potential bioisosteric replacements could include:

Replacing the oxazole ring with other 5-membered heterocycles like a thiazole, isoxazole, or 1,2,4-oxadiazole (B8745197) to modulate electronic properties and metabolic stability. nih.govunimore.it

Substituting the carboxylic acid group with bioisosteres like a tetrazole or a hydroxamic acid to alter acidity and cell permeability.

Table 3: Potential Bioisosteric Replacements for the Moieties of this compound

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

| Oxazole | Thiazole | Modulate electronics, potential for new interactions |

| 1,2,4-Oxadiazole | Mimic hydrogen bonding pattern, improve stability scilit.com | |

| Isoxazole | Alter dipole moment and metabolic profile nih.gov | |

| Carboxylic Acid | Tetrazole | Increase metabolic stability, maintain acidic pKa |

| Acylsulfonamide | Modulate acidity and lipophilicity |

Diversity Analysis and Chemical Space Exploration of Synthetic Libraries

To fully explore the potential of the this compound scaffold, medicinal chemists often synthesize libraries of related compounds by varying the substituents on the core structure. museonaturalistico.itnih.gov Cheminformatics plays a crucial role in designing and analyzing these libraries to ensure maximum diversity and novelty. nih.gov

Diversity analysis uses computational algorithms to quantify the structural dissimilarity of compounds within a library. This is often based on calculating molecular fingerprints or physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors). The goal is to create a library that covers a broad region of chemical space, thereby increasing the probability of identifying compounds with desired biological activities. chemrxiv.org By exploring the chemical space around the this compound core, researchers can systematically investigate how different functional groups at various positions on the pyridine and oxazole rings influence the molecule's properties. This exploration can uncover structure-activity relationships and guide the design of next-generation compounds. chemrxiv.orgchemrxiv.org

Table 4: Hypothetical Diversity Metrics for a Small Library Based on the this compound Scaffold

| Library Subset (N=50 compounds) | Tanimoto Similarity (average) | Property Range (Molecular Weight) | Property Range (cLogP) |

| Initial Focused Library | 0.85 | 250 - 350 Da | 2.0 - 3.5 |

| Diversity-Optimized Library | 0.65 | 200 - 500 Da | 0.5 - 5.0 |

Chromatographic Techniques for High-Resolution Separation of Analogs and Metabolites

Chromatographic methods are fundamental for the separation and quantification of "this compound" and its related substances. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry, are powerful tools for achieving high-resolution separation.

The separation of nicotinic acid and its metabolites is well-established, and these methods provide a strong foundation for developing protocols for "this compound". For instance, reversed-phase HPLC is commonly used for the separation of polar compounds like nicotinic acid from biological matrices. researchgate.netresearchgate.net The choice of stationary phase, mobile phase composition, and gradient elution are critical parameters that can be optimized for the specific physicochemical properties of "this compound" and its analogs.

A review of analytical methods for niacin (nicotinic acid) highlights the successful employment of HPLC and LC-MS/MS assays for measuring drug levels in various biological matrices. nih.gov These techniques are directly applicable to the analysis of "this compound".

Chiral Chromatography for Stereoisomer Resolution and Analysis

Chirality plays a significant role in the pharmacological activity of many compounds. Should "this compound" or its derivatives possess stereogenic centers, chiral chromatography would be essential for the separation and analysis of enantiomers. While specific applications to "this compound" are not extensively documented, the principles of chiral separation are well-established for related heterocyclic compounds.

The enantiomeric separation of new chiral azole compounds has been successfully achieved using various chiral stationary phases (CSPs) under different elution modes, including normal phase, polar organic, and reversed phase. researchgate.net This demonstrates the feasibility of applying similar methodologies to chiral derivatives of "this compound". The selection of an appropriate CSP, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose), is crucial for achieving optimal enantiomeric resolution.

Furthermore, the chiral separation of oxazolidinone analogs has been demonstrated using capillary electrophoresis with anionic cyclodextrins as chiral selectors. nih.gov This technique offers an alternative to HPLC for enantioseparation. The development of effective enantioseparation methods is critical for ensuring the quality, safety, and efficacy of chiral pharmaceutical compounds. nih.gov

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis

Hyphenated techniques, which combine the separation power of chromatography with the detection sensitivity and specificity of mass spectrometry, are indispensable for the analysis of complex mixtures containing "this compound" and its metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful tool for the quantification of nicotinic acid and its metabolites in biological fluids. researchgate.netnih.gov The technique offers high sensitivity and selectivity, allowing for the detection of trace amounts of analytes in complex matrices such as plasma and urine. nih.gov The development of a rapid, sensitive, and specific LC-MS/MS method for the quantification of niacin and its metabolite nicotinuric acid in human plasma has been reported, demonstrating the utility of this technique for pharmacokinetic studies. nih.gov

An LC-MS/MS method for the simultaneous determination of myristyl nicotinate, nicotinic acid, and nicotinamide (B372718) in rabbit plasma has also been developed and validated. nih.gov The analytes were separated using a Spherisorb Cyano column and detected by multiple reaction monitoring (MRM) in positive-ion electrospray ionization mode. nih.gov This approach can be adapted for the analysis of "this compound" and its potential prodrugs or metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another valuable technique for the analysis of nicotinic acid and its related impurities. mdpi.comsemanticscholar.org A direct GC-MS method, without the need for derivatization, has been developed for the estimation of niacin and related impurities in food supplements. mdpi.comsemanticscholar.org This method utilizes a single quadrupole mass spectrometer in selected ion monitoring (SIM) mode for quantitative analysis. mdpi.comsemanticscholar.org For volatile and thermally stable derivatives of "this compound," GC-MS can offer high chromatographic efficiency and sensitive detection.

Spectroscopic Approaches for Comprehensive Structural Elucidation of Novel Derivatives

Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of new derivatives of "this compound". Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are the primary tools used for this purpose.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy provides detailed information about the molecular structure of a compound. One-dimensional (1D) NMR (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques are employed for the complete structural assignment of novel derivatives.

The structures of novel N-(1H-pyrazol-5-yl)nicotinamide derivatives have been confirmed by ¹H-NMR and ¹³C-NMR. nih.gov Similarly, the structural characterization of new nicotinic acid derivatives has been achieved using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry. researchgate.net For complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing connectivity between protons and carbons, thus enabling a complete and unambiguous structural assignment. researchgate.net

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is a critical step in the identification of unknown compounds and the confirmation of the structures of newly synthesized derivatives.

The structural identification of photocatalytic transformation products of nicotine (B1678760) and cotinine (B1669453) was based on LC/multistage MS experiments, where high-resolution MS allowed for the hypothesizing of the elemental composition of these products. nih.gov The electron impact induced fragmentation of oxazoles has been studied, providing insights into the potential fragmentation pathways of the oxazole moiety within "this compound" upon mass spectrometric analysis. clockss.org This information is valuable for interpreting mass spectra and elucidating the structures of metabolites and degradation products.

Derivatization Strategies for Enhanced Analytical Detection in Biological Matrices

Derivatization is a chemical modification process used to improve the analytical properties of a compound. In the context of "this compound" analysis, derivatization can be employed to enhance its detectability in biological matrices, particularly for techniques like GC-MS and HPLC with fluorescence or UV detection.

While specific derivatization strategies for "this compound" are not widely reported, methods developed for related compounds can be adapted. For example, in the GC analysis of nicotine enantiomers, demethylation to nornicotine (B190312) followed by conversion to an amide derivative of a chiral acid has been used. nih.gov This approach creates diastereomers that can be separated on a standard GC column. nih.gov

For LC-MS/MS analysis in biological matrices, derivatization can improve ionization efficiency and chromatographic retention. While often not necessary due to the high sensitivity of modern mass spectrometers, it can be a valuable tool for challenging analyses.

Advanced Analytical Methodologies for Research and Elucidation

Advanced Methodologies for Structural and Trace Analysis

The chemical structure of "this compound" features three key functional groups: a carboxylic acid on the pyridine (B92270) ring, the pyridine ring itself (a tertiary amine), and an oxazole (B20620) ring. The selection and optimization of analytical reagents are crucial for the selective derivatization or complexation of these groups, which can enhance their detectability and chromatographic behavior, particularly for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses.

Targeting the Carboxylic Acid Group: The carboxylic acid group is a primary target for derivatization to increase volatility for GC analysis or to improve ionization efficiency and chromatographic retention in reversed-phase LC-MS.

Esterification: Reagents such as diazomethane (B1218177) or alcohols (e.g., methanol, ethanol) in the presence of an acid catalyst can convert the carboxylic acid to its corresponding ester. While effective, the use of diazomethane is hazardous. A safer alternative involves the use of alkylating agents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA).

Silylation: Silylating agents, for instance, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are widely used to create trimethylsilyl (B98337) (TMS) esters. nih.gov These derivatives are thermally stable and volatile, making them suitable for GC-MS analysis. Optimization of this reaction involves careful control of temperature, reaction time, and solvent to ensure complete derivatization and prevent degradation. nih.gov

Amidation: Carboxylic acids can be coupled with amines using activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or Deoxo-Fluor reagents to form amides. nih.gov This approach is particularly useful for LC-MS analysis as it can introduce a readily ionizable moiety.

Targeting the Pyridine and Oxazole Moieties: The nitrogen atoms in the pyridine and oxazole rings possess basic properties and can be targeted for specific reactions.

Quaternization: The pyridine nitrogen can react with alkyl halides to form a quaternary ammonium (B1175870) salt. This derivatization introduces a permanent positive charge, which can significantly enhance detection by electrospray ionization mass spectrometry (ESI-MS).

Metal Complexation: The heterocyclic nitrogen atoms can act as ligands for metal ions. The formation of metal complexes can be exploited for selective extraction or for detection using techniques that are sensitive to the coordinated metal.

The optimization of these derivatization reactions is a multi-parameter process, as illustrated in the table below.

| Parameter | Objective | Considerations |

| Reagent Concentration | Ensure complete derivatization of the analyte. | Excess reagent may interfere with analysis or cause side reactions. |

| Reaction Temperature | Achieve a suitable reaction rate. | Higher temperatures may lead to degradation of the analyte or derivative. |

| Reaction Time | Allow the reaction to proceed to completion. | Prolonged reaction times can increase the likelihood of side product formation. |

| Solvent/pH | Provide a suitable medium for the reaction and maintain the analyte's stability. | The polarity and pH of the solvent can influence reaction kinetics and equilibrium. |

| Catalyst | Increase the rate of reaction. | The catalyst should be chosen to be specific for the desired reaction and easily removable. |

Interactive Data Table: Reagent Selection for Functional Groups of this compound

| Functional Group | Derivatization Reaction | Reagent Example | Analytical Technique |

| Carboxylic Acid | Esterification | Methanol/H+ | GC-MS, LC-MS |

| Carboxylic Acid | Silylation | BSTFA, MSTFA | GC-MS |

| Carboxylic Acid | Amidation | Amine + DCC | LC-MS |

| Pyridine Nitrogen | Quaternization | Methyl Iodide | ESI-MS |

| Heterocyclic Nitrogens | Metal Complexation | Transition Metal Salts | Various |

For the analysis of "this compound" at trace levels in complex matrices such as biological fluids or environmental samples, a sample preparation step is essential to isolate and concentrate the analyte while removing interfering substances. Microextraction techniques are advantageous due to their low solvent consumption, high enrichment factors, and compatibility with subsequent analytical instrumentation. Coupling these techniques with derivatization can further enhance sensitivity and selectivity. nih.gov

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that utilizes a coated fiber to adsorb analytes from a sample. nih.gov For a polar compound like "this compound," a polar fiber coating, such as polyacrylate or polyethylene (B3416737) glycol, would be appropriate. The extraction efficiency is influenced by parameters including sample pH, ionic strength, extraction time, and temperature.

Headspace vs. Direct Immersion SPME: For semi-volatile derivatives, headspace SPME can be employed to minimize matrix effects. For non-volatile derivatives, direct immersion of the fiber into the sample is necessary.

On-fiber Derivatization: In this approach, the derivatizing agent is loaded onto the SPME fiber, and derivatization occurs simultaneously with extraction. This can improve extraction efficiency by converting the polar analyte into a less polar derivative with a higher affinity for the fiber coating. copernicus.org

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a rapid microextraction method where a mixture of an extraction solvent and a disperser solvent is injected into the aqueous sample, forming a cloudy solution. nih.gov The high surface area between the fine droplets of the extraction solvent and the aqueous sample facilitates rapid mass transfer of the analyte.

Derivatization in DLLME: Derivatization can be performed before, during, or after the extraction. For instance, an ion-pairing reagent can be added to the sample to form a more hydrophobic complex with the carboxylate group of "this compound," which can then be efficiently extracted into the organic solvent.

The successful implementation of these coupled techniques relies on the careful optimization of several experimental parameters to achieve high recovery and enrichment factors.

| Parameter | SPME | DLLME |

| pH of Sample | Affects the charge state of the analyte, influencing its volatility and polarity. | Influences the formation of ion pairs and the extraction of acidic/basic compounds. |

| Ionic Strength | "Salting-out" effect can increase the extraction of polar compounds. | Can enhance the partitioning of the analyte into the extraction solvent. |

| Extraction Time | Needs to be sufficient to reach equilibrium or achieve reproducible extraction. | Typically very short due to the large surface area for mass transfer. |

| Temperature | Affects the partitioning equilibrium and kinetics of extraction. | Can influence the solubility of the analyte and the extraction solvent. |

| Type and Volume of Extraction Solvent | N/A | Must be immiscible with water and have a high affinity for the analyte/derivative. |

| Type and Volume of Disperser Solvent | N/A | Must be miscible with both the extraction solvent and the aqueous sample. |

Interactive Data Table: Comparison of Microextraction Techniques for this compound Analysis

| Technique | Principle | Advantages | Considerations for Coupling with Derivatization |

| SPME | Adsorption of analyte onto a coated fiber. | Solvent-free, simple, can be automated. | On-fiber derivatization is possible, or derivatization can be done post-desorption. |

| DLLME | Partitioning of analyte into a dispersed micro-volume of extraction solvent. | Rapid, high enrichment factor, low solvent consumption. | Derivatization can occur pre- or in-situ during extraction. |

By strategically selecting and optimizing reagents for derivatization and coupling these reactions with advanced microextraction techniques, it is possible to develop highly sensitive and selective analytical methods for the trace-level determination of "this compound" in a variety of complex matrices.

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Novel Biological Targets and Therapeutic Areas for 6-(Oxazol-5-yl)nicotinic Acid Analogues